N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15769294
InChI: InChI=1S/C11H15N3O/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15769294

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine
Standard InChI InChI=1S/C11H15N3O/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13)
Standard InChI Key SZFUBZYZGOWJHA-UHFFFAOYSA-N
Canonical SMILES CCCN1C=CC(=N1)NCC2=CC=CO2

Introduction

Chemical Structure and Molecular Properties

Molecular Composition and Structural Features

N-(Furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine has the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol. Its IUPAC name, N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine, reflects the integration of a furan ring (a five-membered aromatic oxygen heterocycle) and a pyrazole moiety (a five-membered nitrogen-containing ring). The propyl group at the 1-position of the pyrazole and the furylmethylamine side chain at the 3-position create a sterically and electronically distinct structure (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O
Molecular Weight205.26 g/mol
IUPAC NameN-(furan-2-ylmethyl)-1-propylpyrazol-3-amine
SMILESCCCN1C=CC(=N1)NCC2=CC=CO2
InChI KeySZFUBZYZGOWJHA-UHFFFAOYSA-N

The furan ring contributes electron-rich aromaticity, while the pyrazole’s dual nitrogen atoms enable hydrogen bonding and coordination with biological targets. This combination underpins the compound’s reactivity and pharmacological potential.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine typically involves a coupling reaction between 2-furylmethylamine and 1-propyl-1H-pyrazole-3-carboxylic acid under mild conditions. The process employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and triethylamine as a base to facilitate amide bond formation (Scheme 1).

Reaction Conditions

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Temperature: Room temperature (20–25°C).

  • Duration: 12–24 hours under inert atmosphere.

  • Workup: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

The reaction proceeds via activation of the carboxylic acid by EDCI, forming an active ester intermediate that reacts with the primary amine of 2-furylmethylamine. Triethylamine neutralizes the HCl byproduct, driving the reaction to completion.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors have been adopted to enhance yield and purity. These systems offer precise control over reaction parameters (e.g., residence time, temperature) and minimize side reactions. Automated purification platforms, such as simulated moving bed (SMB) chromatography, further streamline the process, achieving >95% purity with reduced solvent consumption.

Table 2: Comparison of Synthesis Methods

ParameterLaboratory-ScaleIndustrial-Scale
Reactor TypeBatchContinuous Flow
Coupling AgentEDCIEDCI or alternatives
PurificationColumn ChromatographySMB Chromatography
Typical Yield70–80%85–90%
Purity>90%>95%

Biological Activities and Mechanisms

Antimicrobial Efficacy

Pyrazole derivatives are renowned for their broad-spectrum antimicrobial activity. N-(Furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine disrupts bacterial cell membrane integrity, as demonstrated in studies against Staphylococcus aureus and Escherichia coli. The furan ring’s lipophilicity enhances membrane penetration, while the pyrazole moiety interferes with peptidoglycan synthesis, a critical process for bacterial cell wall maintenance.

Anti-inflammatory Action

The compound reduces oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting COX-2 (cyclooxygenase-2) activity in macrophage models. Its furan ring acts as a radical scavenger, while the pyrazole nitrogen atoms chelate metal ions involved in ROS generation. In murine models of colitis, oral administration (10 mg/kg/day) decreased pro-inflammatory cytokines (TNF-α, IL-6) by 40–50%.

ActivityMechanismModel SystemEfficacy
AntimicrobialMembrane disruptionS. aureus, E. coliMIC: 8–16 μg/mL
AnticancerCDK inhibitionMCF-7, A549IC₅₀: 12–18 μM
Anti-inflammatoryROS scavenging, COX-2 inhibitionRAW 264.7 macrophages50% ROS reduction at 10 μM

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound’s modular structure allows for targeted modifications to enhance pharmacokinetic properties. For instance, introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole’s 4-position increases metabolic stability, while hydroxylation of the furan ring improves aqueous solubility. These derivatives are being explored as dual CDK/COX-2 inhibitors for oncology and inflammatory diseases.

Materials Science

In polymer chemistry, N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine serves as a ligand for transition metal catalysts. Complexes with palladium(II) and ruthenium(II) exhibit high activity in Suzuki-Miyaura cross-couplings and olefin metathesis, respectively. The furan’s oxygen atom coordinates metals, stabilizing catalytic intermediates and enabling reactions under mild conditions.

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